REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH2:5][NH:6][C:7]([C:9]1[NH:18][C:12]2=[CH:13][N:14]=[C:15]([Cl:17])[CH:16]=[C:11]2[CH:10]=1)=[O:8])C.[OH-].[Na+]>C1COCC1>[Cl:17][C:15]1[CH:16]=[C:11]2[CH:10]=[C:9]([C:7]([NH:6][CH2:5][C:4]([OH:19])=[O:3])=[O:8])[NH:18][C:12]2=[CH:13][N:14]=1 |f:1.2|
|
Name
|
[(5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino] acetic acid ethyl ester
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(=O)C1=CC=2C(=CN=C(C2)Cl)N1)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid partitioned between hydrochloric acid (1M, 100 mL) and ethyl acetate (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CN1)NC(=C2)C(=O)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |